molecular formula C18H18ClN5OS B12150481 N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12150481
M. Wt: 387.9 g/mol
InChI Key: WWZCHBCDFUWTGK-UHFFFAOYSA-N
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Description

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated phenyl ring, a triazole ring, and a sulfanylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.

    Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Sulfanylacetamide Group: This step involves the reaction of a suitable thiol with an acetamide precursor.

    Chlorination of the Phenyl Ring: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the phenyl ring, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives of the triazole or phenyl ring.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activities.

    Industry: Used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various biochemical pathways, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Unique due to its specific combination of functional groups.

    N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butyramide: Similar structure but with a butyramide group instead of an acetamide group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Biological Activity

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound with significant biological activity, particularly in pharmacological applications. Its complex structure features a chlorinated phenyl ring, a triazole ring, and a pyridine ring, which contribute to its diverse interactions with biological targets. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Molecular Structure

  • Molecular Formula : C18H18ClN5OS
  • Molecular Weight : 387.9 g/mol
  • IUPAC Name : this compound

Structural Features

FeatureDescription
Chlorinated Phenyl RingEnhances lipophilicity and biological activity
Triazole RingKnown for diverse pharmacological properties
Pyridine RingContributes to receptor binding affinity

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors.

Key Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in various biochemical pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular responses.

Pharmacological Applications

Research indicates that this compound exhibits potential in several therapeutic areas:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens.
  • Anticancer Properties : Triazole derivatives are recognized for their chemopreventive effects on cancer cells.
  • Antimalarial Effects : The compound's structure suggests potential for targeting malaria-causing parasites.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideChlorophenyl and pyridine ringsAntimicrobial
5-(pyridin-4-y)-4H-triazolSimpler structure without acetamide linkageAntifungal
N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-4-y)-4H-triazol]}Acetophenone moietyAnticancer

Study on Antimalarial Activity

A study focused on triazole derivatives indicated that compounds similar to N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-2-y)-4H-1,2,4-triazol]} exhibited significant antimalarial activity against Plasmodium falciparum. The findings suggested that inhibition of falcipain enzymes could be a viable therapeutic target for malaria treatment .

Anticancer Research

Research has shown that triazolethiones possess anticancer properties. For example, certain derivatives demonstrated effective inhibition of colon carcinoma cell lines with IC50 values indicating potent biological activity . This suggests that N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-2-y)-4H-1,2,4-triazol]} could similarly impact cancer cell viability.

Properties

Molecular Formula

C18H18ClN5OS

Molecular Weight

387.9 g/mol

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H18ClN5OS/c1-11-8-12(2)16(13(19)9-11)21-15(25)10-26-18-23-22-17(24(18)3)14-6-4-5-7-20-14/h4-9H,10H2,1-3H3,(H,21,25)

InChI Key

WWZCHBCDFUWTGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2C)C3=CC=CC=N3)C

Origin of Product

United States

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